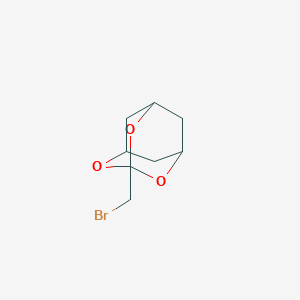

3-(Bromomethyl)-2,4,10-trioxaadamantane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-2,4,10-trioxatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO3/c9-4-8-10-5-1-6(11-8)3-7(2-5)12-8/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXFBEUWUQOEEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1OC(O2)(O3)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340601 | |

| Record name | 3-Bromomethyl-2,4,10-trioxa-adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157371-80-7 | |

| Record name | 3-Bromomethyl-2,4,10-trioxa-adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Bromomethyl)-2,4,10-trioxaadamantane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromomethyl 2,4,10 Trioxaadamantane and Its Structural Analogues

Strategic Approaches to Adamantane (B196018) and Oxaadamantane Skeleton Construction

The rigid, tricyclic adamantane core and its oxygen-containing analogues, oxaadamantanes, are key structures in medicinal and materials chemistry. researchgate.net Their synthesis has been a subject of extensive research, leading to a variety of strategic approaches for constructing these caged skeletons. These strategies often begin from more accessible monocyclic or bicyclic precursors, which are induced to cyclize into the characteristic diamondoid framework.

A predominant strategy for building the 2-oxaadamantane system involves the transannular cyclization of bicyclo[3.3.1]nonane derivatives. This approach leverages the spatial proximity of reactive sites across the bicyclic ring system to form the crucial ether linkage that defines the oxaadamantane cage. Other methods include ring expansion and contraction reactions from suitable starting materials, which can be an effective way to construct the adamantane framework. echemi.com

Synthesis from Dihaloadamantane Precursors and Mechanistic Insights

A notable method for the synthesis of oxaadamantane derivatives involves the transformation of dihaloadamantane precursors. For instance, a novel pathway to 2-oxaadamantane derivatives has been demonstrated through the reaction of 1,3-dichloroadamantanes with fuming nitric acid. This reaction is not a simple substitution but proceeds through a complex series of skeletal transformations.

The proposed mechanism involves the initial formation of corresponding nitroxy derivatives. These intermediates then undergo a Grob fragmentation, a process where a carbon-carbon bond breaks, followed by a transannular cyclization event that forms the new heterocyclic cage structure. This method highlights how existing adamantane scaffolds can be rearranged to introduce heteroatoms like oxygen into the core structure.

One-Pot and Multi-Step Synthesis Protocols for Related Systems

Efficiency in chemical synthesis is often enhanced through one-pot or cascade reactions, where multiple bond-forming events occur in a single reaction vessel. Such protocols are highly valuable for constructing complex molecules like adamantane derivatives from simpler starting materials. These methods reduce the need for isolating intermediates, thereby saving time and resources.

One-pot syntheses of functionalized adamantane cores have been developed using cascade reactions. For example, a domino Michael reaction sequence has been employed to construct the adamantane skeleton efficiently. Similarly, the Koch–Haaf reaction, a well-known method for carboxylating tertiary carbons, has been integrated into one-pot procedures to produce polycarboxylic acids of adamantane. beilstein-journals.orgwikipedia.org These multi-step, single-vessel protocols demonstrate the power of designing reaction sequences that build molecular complexity rapidly.

Table 1: Comparison of Adamantane Skeleton Construction Strategies

| Strategy | Precursor Type | Key Reaction | Advantages | Disadvantages |

|---|---|---|---|---|

| Transannular Cyclization | Bicyclo[3.3.1]nonane derivatives | Intramolecular cyclization | High control over stereochemistry | Precursor synthesis can be laborious |

| Skeletal Rearrangement | Dihaloadamantanes | Grob fragmentation, cyclization | Utilizes existing adamantane scaffolds | Can produce complex product mixtures |

| One-Pot Cascade | Acyclic/Monocyclic ketones & enones | Domino Michael/Aldol reactions | High efficiency, step economy | Can be sensitive to reaction conditions |

| Koch–Haaf Reaction | Adamantane alcohols | Carboxylation with formic acid | Direct functionalization | Requires strong acid conditions |

Specific Synthetic Routes to 3-(Bromomethyl)-2,4,10-trioxaadamantane

The synthesis of this compound, a caged orthoester, requires a strategy that can assemble the unique trioxa-cage while incorporating the bromomethyl substituent at a bridgehead position.

Bromomethylation Strategies on the Trioxaadamantane Core

Direct bromomethylation of a pre-formed 2,4,10-trioxaadamantane core is a conceivable but challenging route. A more chemically plausible and efficient approach involves constructing the trioxaadamantane ring system from precursors that already contain the necessary carbon atoms. The structure of this compound is that of a bicyclic orthoester derived from a triol.

The core of the molecule is formed from a cyclohexane (B81311) ring with three hydroxyl groups in a specific stereochemical arrangement. The most direct synthesis involves an acid-catalyzed condensation reaction between cis,cis-1,3,5-cyclohexanetriol and a synthon for the bromomethyl-substituted orthoformate carbon. This is a variation of classical orthoester synthesis. rsc.org For example, reacting the triol with an activated bromoacetic acid derivative or a bromo-orthoester like 2-bromo-1,1,1-triethoxyethane (B13989515) would form the caged structure in a single step. chemspider.com The reaction proceeds via sequential formation of acetal (B89532) and ketal linkages, driven by the removal of a small molecule like water or ethanol (B145695), to yield the thermodynamically stable tricyclic orthoester.

Table 2: Potential Precursors for Orthoester-based Synthesis

| Precursor 1 | Precursor 2 | Role | Key Reaction Type |

|---|---|---|---|

| cis,cis-1,3,5-Cyclohexanetriol | 2-Bromo-1,1,1-triethoxyethane | Forms the tricyclic skeleton | Transesterification |

| cis,cis-1,3,5-Cyclohexanetriol | Bromoacetonitrile | Forms the tricyclic skeleton | Pinner Reaction |

| cis,cis-1,3,5-Cyclohexanetriol | Tribromoacetaldehyde | Forms the tricyclic skeleton | Acetal/Ketal Formation |

Derivatization of Existing Adamantane Scaffolds

An alternative, though likely more circuitous, synthetic strategy would involve the derivatization of a pre-existing adamantane molecule. This multi-step approach would require significant chemical transformations to introduce the three oxygen atoms and the bromomethyl group into the correct positions.

This hypothetical route could start with a functionalized adamantane, such as 1-adamantanemethanol. A sequence of controlled oxidation and rearrangement reactions would be necessary to insert the three oxygen atoms to form the trioxa-cage. This could potentially involve multiple Baeyer-Villiger oxidations or other skeletal rearrangement reactions. Following the formation of a hydroxyl-substituted trioxaadamantane, the final bromomethyl group could be installed via standard functional group interconversion, such as converting a hydroxymethyl or carboxyl group at the C3 position into the desired bromomethyl moiety. Such a route would be considerably less efficient than the direct condensation approach described in section 2.2.1. researchgate.net

Catalytic and Stereoselective Synthesis Methodologies

The synthesis of a specific stereoisomer of this compound is critically dependent on the stereochemistry of its precursors. The rigid, caged structure of the final molecule locks in the relative configuration of its constituent atoms.

The key to the stereochemistry of the target molecule lies in the synthesis of the cis,cis-1,3,5-cyclohexanetriol precursor. arkat-usa.org The all-cis arrangement of the hydroxyl groups is essential for the molecule to fold into the correct conformation for cyclization into the trioxaadamantane core. Stereoselective synthesis of this triol can be achieved through methods such as the high-pressure catalytic hydrogenation of 1,3,5-trihydroxybenzene (phloroglucinol), often using catalysts like Raney-nickel or rhodium on alumina. Controlling the conditions of this hydrogenation is crucial to favor the formation of the desired all-cis isomer over other possible diastereomers.

While the core formation itself is a diastereoselective cyclization driven by the triol's geometry, other catalytic methods could be envisioned for modifying related structures. For example, catalytic C-H activation or functionalization on a pre-formed adamantane or oxaadamantane skeleton could provide routes to various derivatives, although applying this to the direct synthesis of the target compound has not been reported. Stereoselective synthesis of highly substituted cyclohexanone (B45756) skeletons, which could be precursors to the required triols, has also been explored using cascade Michael reactions with complete diastereoselectivity. beilstein-journals.org

Optimization of Reaction Conditions and Isolation Techniques

The efficient synthesis of this compound hinges on the careful optimization of reaction parameters and the implementation of effective isolation and purification strategies. The primary synthetic route involves the acid-catalyzed condensation of a 1,3,5-triol, such as phloroglucinol (B13840) or cis,cis-1,3,5-cyclohexanetriol, with a bromoacetaldehyde (B98955) equivalent, typically bromoacetaldehyde diethyl acetal. Research in this area has focused on maximizing yield and purity by fine-tuning various aspects of the reaction and work-up procedures.

Key parameters that have been investigated for the optimization of the synthesis of this compound and related orthoesters include the choice of acid catalyst, reaction temperature, solvent, and reaction time. Strong protic acids, such as trifluoromethanesulfonic acid, have been shown to be effective catalysts for acetalization reactions, often leading to high yields. organic-chemistry.org The selection of an appropriate solvent is also critical, with considerations for reactant solubility and the ability to remove byproducts, such as water or ethanol, to drive the equilibrium towards product formation.

Following the reaction, the isolation and purification of this compound are crucial for obtaining a high-purity product. Common techniques employed for the purification of adamantane derivatives include recrystallization and column chromatography. The choice of solvent for recrystallization is determined by the solubility profile of the compound, with solvents such as acetone (B3395972) and ethanol often being suitable for adamantane-based structures. researchgate.net For more challenging purifications, or to separate the desired product from closely related impurities, column chromatography is a powerful tool.

The following tables summarize findings from various studies on the optimization of reaction conditions and isolation techniques for the synthesis of orthoesters and the purification of adamantane derivatives, which are instructive for the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for Orthoester Synthesis

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Trifluoromethanesulfonic acid | Dichloromethane | Room Temperature | 2 hours | High | Effective for acetalization of ketones. organic-chemistry.org |

| p-Toluenesulfonic acid | Benzene | Reflux | 4.5 hours | 66 | Used for the synthesis of a crystalline ethylene (B1197577) orthoester with azeotropic removal of water. nih.gov |

| None (Autocatalyzed by HBr) | Ethanol | 35-40 | 5-6 hours | Not specified | Acetalization of bromoacetaldehyde with ethanol is self-catalyzed by in situ generated HBr. google.com |

Table 2: Isolation and Purification Techniques for Adamantane Derivatives

| Technique | Solvent/Mobile Phase | Purity Achieved | Notes |

|---|---|---|---|

| Recrystallization | Acetone | High | Effective for purifying 2-(adamantan-1-yl)-2-oxoethyl benzoate (B1203000) derivatives. researchgate.net |

| Recrystallization | Ethanol | High | Commonly used for adamantane derivatives. researchgate.net |

| Column Chromatography | Not specified | ≥97.0% (HPLC) | Used for the purification of commercial this compound. sigmaaldrich.com |

Detailed research findings indicate that for the synthesis of related orthoesters, the reaction of diols with orthoformates can be significantly influenced by the reaction conditions. For instance, the reaction of glycerol (B35011) with trimethyl orthoformate to form a bicyclic orthoester was studied under various conditions. It was found that higher temperatures and a larger excess of the orthoformate shifted the equilibrium towards the desired product. The use of acid catalysts, such as pyridinium (B92312) p-toluenesulfonate (PPTS), was shown to dramatically reduce the reaction time from 24 hours to just 1 hour while achieving a high yield and selectivity.

In terms of isolation, for adamantane derivatives that are solids, recrystallization is a highly effective method. The choice of solvent is critical and is determined experimentally to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For this compound, which is a solid with a melting point of 95-97 °C, recrystallization is a viable purification method. sigmaaldrich.com When isomeric byproducts are formed or other impurities are difficult to remove by crystallization, column chromatography provides a more robust separation method, capable of yielding purities of ≥97.0% as determined by HPLC. sigmaaldrich.com The selection of the stationary and mobile phases for chromatography would be based on the polarity of the target compound and its impurities.

Structural Characterization and Advanced Spectroscopic Studies of 3 Bromomethyl 2,4,10 Trioxaadamantane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For 3-(Bromomethyl)-2,4,10-trioxaadamantane, ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Although specific experimental data for this compound is not widely available in peer-reviewed literature, the expected chemical shifts can be predicted based on the known values for adamantane (B196018) and the influence of the oxygen atoms and the bromomethyl substituent. The symmetry of the 2,4,10-trioxaadamantane core is lower than that of adamantane itself, leading to a more complex spectrum.

Expected ¹H NMR Spectral Features:

The proton NMR spectrum is expected to show distinct signals for the protons of the adamantane cage and the bromomethyl group. The protons on the carbons adjacent to the oxygen atoms (bridgehead and methylene (B1212753) bridges) would be shifted downfield due to the deshielding effect of the electronegative oxygen atoms. The bromomethyl protons (-CH₂Br) would also appear as a distinct singlet, significantly downfield due to the electron-withdrawing nature of the bromine atom.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum would complement the ¹H NMR data, showing separate resonances for each unique carbon atom in the molecule. The carbon of the bromomethyl group would be found at a characteristic chemical shift. The carbons of the trioxaadamantane cage would also have distinct chemical shifts, with those bonded to oxygen appearing at lower field.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂Br | ~3.5 - 4.0 | ~35 - 45 |

| Cage CH | ~3.8 - 4.5 | ~65 - 75 |

| Cage CH₂ | ~1.8 - 2.5 | ~30 - 40 |

| Cage C-O | N/A | ~90 - 100 |

| Cage C-Br | N/A | ~60 - 70 |

Note: These are estimated values and actual experimental data may vary.

Infrared and Raman Spectroscopy for Vibrational Analysis

Expected Infrared (IR) Spectral Features:

The IR spectrum of this compound is expected to be dominated by strong C-O stretching vibrations characteristic of the ether linkages within the trioxaadamantane core, typically appearing in the 1000-1200 cm⁻¹ region. The C-H stretching vibrations of the adamantane cage and the bromomethyl group would be observed around 2850-3000 cm⁻¹. A characteristic C-Br stretching vibration would be expected at lower frequencies, typically in the range of 500-700 cm⁻¹.

Expected Raman Spectral Features:

Raman spectroscopy would provide complementary information. The symmetric C-O-C stretching modes of the trioxaadamantane cage are expected to be strong in the Raman spectrum. The C-H and C-Br stretching vibrations would also be observable.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| C-O Stretch | 1000 - 1200 | 1000 - 1200 |

| C-Br Stretch | 500 - 700 | 500 - 700 |

| Cage Deformation | < 1000 | < 1000 |

Note: These are estimated values and actual experimental data may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern.

For this compound (C₈H₁₁BrO₃), the molecular weight is approximately 234 g/mol for the ⁷⁹Br isotope and 236 g/mol for the ⁸¹Br isotope. The mass spectrum would therefore show a characteristic isotopic pattern for the molecular ion [M]⁺, with two peaks of nearly equal intensity separated by two mass units.

The fragmentation of the molecular ion would likely involve the loss of the bromine atom, leading to a significant peak at [M-Br]⁺. Subsequent fragmentation could involve the breakdown of the trioxaadamantane cage, potentially through the loss of formaldehyde (B43269) (CH₂O) or other small neutral molecules. The fragmentation pattern of adamantane itself often involves the loss of C₃H₇ or C₄H₉ fragments, and similar pathways might be observed, although modified by the presence of the oxygen atoms.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment |

| 234/236 | [C₈H₁₁BrO₃]⁺ (Molecular Ion) |

| 155 | [C₈H₁₁O₃]⁺ ([M-Br]⁺) |

| 125 | [C₇H₉O₂]⁺ |

| 95 | [C₆H₇O]⁺ |

Note: These are predicted fragments and their relative intensities would depend on the ionization method used.

X-ray Diffraction Analysis for Solid-State Structure Determination of Analogues

The adamantane cage is known for its rigid and strain-free structure, with tetrahedral bond angles at the carbon atoms. The introduction of three oxygen atoms into the cage to form the 2,4,10-trioxaadamantane core would lead to shorter C-O bond lengths compared to C-C bonds and a slight distortion of the ideal tetrahedral geometry around the carbon atoms. The C-O-C bond angles would be expected to be around 112-118 degrees, typical for ethers. The bromomethyl group would be attached to one of the bridgehead carbons, and its conformation would be determined by steric and electronic factors.

Circular Dichroism and Optical Rotatory Dispersion for Chiral Analogs

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules. This compound itself is achiral and therefore would not exhibit a CD or ORD spectrum. However, if a chiral center is introduced into the molecule, for instance, by substitution at one of the methylene bridges, the resulting chiral analogue would be optically active.

For such chiral derivatives, CD spectroscopy would measure the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of the molecule. The sign and magnitude of the Cotton effect in the CD spectrum could be used to determine the absolute configuration of the chiral centers. ORD, which measures the change in optical rotation with wavelength, would provide complementary information. The rigid nature of the adamantane scaffold makes these techniques particularly powerful for stereochemical assignments in its chiral derivatives.

Strategic Applications of 3 Bromomethyl 2,4,10 Trioxaadamantane As a Chemical Building Block

Utilization in the Synthesis of Diverse Organic Compounds

3-(Bromomethyl)-2,4,10-trioxaadamantane serves as a valuable reagent in the construction of a wide array of organic molecules. The presence of the bromomethyl group provides a reactive handle for nucleophilic substitution and organometallic reactions, enabling the introduction of the bulky and rigid adamantane (B196018) cage into various molecular frameworks. This is particularly useful in medicinal chemistry and materials science, where the physicochemical properties conferred by the adamantane moiety—such as lipophilicity, thermal stability, and conformational rigidity—are highly desirable.

The compound can be used in chemical synthesis studies to create novel structures. sigmaaldrich.com For instance, the bromide can be displaced by a variety of nucleophiles, such as amines, thiols, and carbanions, to yield functionalized adamantane derivatives. These derivatives are precursors to more complex structures, including those with potential biological activity or specific material properties.

Table 1: Examples of Reactions Utilizing this compound

| Reactant/Nucleophile | Reaction Type | Product Class |

|---|---|---|

| Primary/Secondary Amine | Nucleophilic Substitution | Adamantylmethylamine Derivatives |

| Thiol | Nucleophilic Substitution | Adamantylmethyl Thioether Derivatives |

| Malonic Ester Enolate | Nucleophilic Substitution (Alkylation) | Adamantylmethyl Malonate Derivatives |

| Magnesium Metal | Grignard Reagent Formation | Adamantylmethylmagnesium Bromide |

Role as a Masked Bromoacetic Acid Derivative in Chemical Synthesis

One of the most significant applications of this compound is its function as a "masked" bromoacetic acid derivative. sigmaaldrich.com In this context, the trioxaadamantane structure acts as a stable orthoester, which is a protected form of a carboxylic acid. This masking strategy is crucial because the free carboxylic acid group of bromoacetic acid would be incompatible with the conditions required to form organometallic reagents like Grignard or organolithium reagents.

By using this compound, the reactive bromomethyl group can be converted into a nucleophilic Grignard or organolithium reagent without interference. sigmaaldrich.com This nucleophilic adamantane derivative can then participate in reactions with various electrophiles (e.g., aldehydes, ketones, esters) to form new carbon-carbon bonds. Following the desired reaction, the orthoester (the trioxaadamantane core) can be hydrolyzed under acidic conditions to unveil the carboxylic acid functionality. This two-step sequence effectively allows the compound to act as a synthetic equivalent of a bromoacetate carbanion, a reagent that is otherwise difficult to generate and control.

Design and Synthesis of Advanced Functional Materials Precursors

The inherent stability and rigid geometry of the adamantane cage make it an attractive component for advanced functional materials. This compound is a key precursor for incorporating this scaffold into polymers, energetic materials, and other functional systems. The reactivity of the bromomethyl group allows for its covalent attachment to other monomers or polymer backbones.

Recent research has highlighted the use of the 2,4,10-trioxaadamantane backbone in the development of novel cage-like energetic compounds. semanticscholar.org By modifying the periphery of the trioxaadamantane core, a process facilitated by precursors like this compound, scientists can synthesize energetic materials with specific stereochemistry, potentially influencing their performance and stability. semanticscholar.org The adamantane structure provides a dense, three-dimensional framework, which is a desirable characteristic for high-energy-density materials. Polyfunctionalized adamantane derivatives have found applications as explosives and aerospace fuels. researchgate.net

Construction of High Molecular Complexity Adamantane Scaffolds

The adamantane skeleton is a fundamental building block for constructing molecules with high structural complexity and precisely defined three-dimensional geometries. mdpi.com this compound is an ideal starting point for building more elaborate adamantane-based architectures. Its single reactive site allows for controlled, stepwise synthesis.

This building block can be used to create larger, multi-adamantane structures or to attach the adamantane cage to other complex molecular systems. For example, it can be used to synthesize (3+1) scaffolds, where the adamantane core has three identical functional groups and one unique group, allowing for orthogonal functionalization. This approach is valuable in creating complex molecules for medicinal chemistry, such as multivalent systems for molecular recognition, or in materials science for developing dendrons and highly rigid polymers. researchgate.net The construction of such complex scaffolds from bicyclic precursors is a key strategy in modern organic synthesis. mdpi.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Bromoacetic acid |

| Adamantylmethylmagnesium Bromide |

Future Directions and Emerging Research Avenues in 3 Bromomethyl 2,4,10 Trioxaadamantane Chemistry

Development of Green Chemistry Approaches for Synthesis and Transformation

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance efficiency. Future research into 3-(bromomethyl)-2,4,10-trioxaadamantane will likely focus on developing more sustainable synthetic routes. Key areas of investigation could include:

Atom-Economical Synthesis: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials to replace petroleum-derived precursors.

Safer Solvents and Reagents: Investigating the use of greener solvents, such as water or supercritical fluids, and less hazardous reagents to reduce the environmental footprint of the synthesis and subsequent transformations. Research in sustainable nanomaterials synthesis often highlights the use of plant extracts or microorganisms, a principle that could be adapted for certain reaction steps. nih.govresearchgate.net

Energy Efficiency: Developing synthetic methods that proceed at lower temperatures and pressures, potentially through the use of novel catalysts, to reduce energy consumption.

| Green Chemistry Principle | Potential Application in this compound Synthesis |

| Prevention | Designing synthetic routes that avoid the formation of hazardous byproducts. |

| Atom Economy | Utilizing catalytic methods that ensure a high percentage of reactants are incorporated into the final product. |

| Less Hazardous Chemical Syntheses | Employing non-toxic solvents and reagents in the synthesis and purification processes. |

| Designing Safer Chemicals | Modifying the structure of derivatives to reduce intrinsic toxicity while maintaining desired functionality. |

| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with water, ionic liquids, or solvent-free conditions. |

| Design for Energy Efficiency | Implementing microwave-assisted or flow chemistry synthesis to reduce reaction times and energy input. |

| Use of Renewable Feedstocks | Investigating bio-derived precursors for the adamantane (B196018) or trioxane (B8601419) moieties. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of new catalytic systems is crucial for unlocking the full potential of this compound in chemical synthesis. Future research is anticipated to explore a range of catalytic approaches to enhance its reactivity and selectivity in various transformations. While specific studies on this compound are limited, broader research on adamantane functionalization provides a roadmap. iitbbs.ac.inchemrxiv.orgamazonaws.comacs.org

Areas of focus may include:

Photoredox Catalysis: Utilizing light-absorbing catalysts to enable novel transformations of the bromomethyl group under mild conditions. This approach has been successful in the functionalization of other adamantane derivatives. chemrxiv.orgamazonaws.com

Transition Metal Catalysis: Employing catalysts based on metals like palladium, copper, or nickel for cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds at the bromomethyl position.

Organocatalysis: Using small organic molecules as catalysts to promote stereoselective reactions, which could be particularly relevant for transformations involving the chiral adamantane core.

Biocatalysis: Investigating the use of enzymes to perform selective modifications on the this compound scaffold, offering a highly sustainable and specific synthetic tool.

| Catalyst Type | Potential Reaction | Anticipated Advantage |

| Photoredox Catalyst | C-H activation of the adamantane core | Mild reaction conditions, high selectivity |

| Palladium Catalyst | Suzuki or Sonogashira coupling at the bromomethyl group | Formation of complex molecular architectures |

| Chiral Organocatalyst | Asymmetric nucleophilic substitution | Enantioselective synthesis of derivatives |

| Lipase (Enzyme) | Hydrolysis of ester derivatives | High specificity and green reaction conditions |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis offer significant advantages in terms of reaction control, scalability, and safety. The integration of these technologies into the synthesis and derivatization of this compound represents a promising future direction. Research on the flow synthesis of other adamantane derivatives has demonstrated the potential of this approach. acs.orgnih.gov

Key research avenues include:

Continuous-Flow Synthesis: Developing a continuous process for the synthesis of this compound to improve yield, purity, and safety compared to batch production. The synthesis of the anti-Alzheimer drug memantine, which has an adamantane core, has been explored using continuous-flow reactions. nih.gov

Automated Derivatization: Utilizing automated platforms for the high-throughput synthesis of a library of derivatives from the parent compound. This would enable the rapid exploration of its chemical space and potential applications.

In-line Analysis and Optimization: Integrating analytical techniques directly into the flow system to allow for real-time monitoring and optimization of reaction conditions, leading to more efficient and robust processes.

Discovery of Unexpected Reactivity and Novel Transformations

The unique and rigid structure of the trioxaadamantane cage may lead to unexpected reactivity under certain conditions. Future research should be open to exploring unconventional reaction pathways and discovering novel transformations. Studies on the fragmentation of the adamantane cage in its dicationic state suggest that the rigid structure can undergo surprising rearrangements. mdgas.eu

Potential areas for exploration include:

Cage Rearrangements: Investigating the stability of the trioxaadamantane core under strongly acidic, basic, or radical conditions to see if skeletal rearrangements can be induced, leading to novel polycyclic structures.

Transannular Reactions: Exploring the possibility of reactions between the bromomethyl group and other parts of the adamantane or trioxane framework, which could lead to the formation of new cyclic systems.

Reactions under Extreme Conditions: Studying the behavior of the molecule under high pressure, temperature, or in the presence of high-energy reagents to uncover new and potentially useful chemical transformations.

Theoretical Predictions Guiding Experimental Research

Computational chemistry and theoretical predictions are powerful tools for guiding experimental research and understanding reaction mechanisms. Applying these methods to this compound can accelerate the discovery of new reactions and properties. Computational studies have been effectively used to investigate the properties and potential applications of other adamantane derivatives. growingscience.comacs.orgnih.govmdpi.comnih.gov

Future theoretical research could focus on:

Reaction Mechanism Elucidation: Using quantum chemical calculations to understand the mechanisms of known and potential new reactions, providing insights into transition states and reaction intermediates.

Prediction of Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of new derivatives.

Virtual Screening for Biological Activity: Employing molecular docking and other computational methods to predict the interaction of this compound derivatives with biological targets, guiding the synthesis of potentially bioactive compounds.

Exploration of Material Properties: Predicting the electronic and structural properties of polymers or materials derived from this compound.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Calculation of reaction energies, transition states, and spectroscopic properties. nih.gov |

| Molecular Dynamics (MD) | Simulation of the conformational behavior of derivatives and their interactions with solvents or biological molecules. acs.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bonding and intermolecular interactions in crystal structures. mdpi.com |

| Molecular Docking | Prediction of binding modes and affinities of derivatives to protein targets. growingscience.com |

Q & A

Basic: What safety precautions are critical when handling 3-(Bromomethyl)-2,4,10-trioxaadamantane in synthetic workflows?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Brominated compounds often cause severe irritation, as noted in safety protocols for structurally similar bromomethyl derivatives .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.

- First Aid : Immediate flushing with water (15+ minutes) for eye/skin exposure, following protocols for brominated benzaldehydes .

- Storage : Store at 0–4°C in airtight containers to prevent degradation, analogous to bromomethylphenylboronic acids .

Advanced: How can competing substitution/elimination pathways be controlled during functionalization of this compound?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) favor SN2 substitution by stabilizing transition states, while nonpolar solvents may promote elimination (E2) .

- Base Optimization : Weak bases (e.g., K₂CO₃) minimize elimination; strong bases (e.g., DBU) increase β-hydride abstraction risk.

- Kinetic Monitoring : Use in-situ NMR or HPLC to track reaction progress and adjust conditions dynamically .

- Computational Modeling : DFT calculations predict steric/electronic effects of the adamantane framework on reaction pathways .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (95:5 to 80:20) to separate brominated intermediates, as validated for bromomethylphenylthiophenes .

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility data from structurally related brominated adamantanes .

- Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Advanced: How do steric effects in the adamantane core influence the regioselectivity of cross-coupling reactions?

Methodological Answer:

- Steric Mapping : X-ray crystallography or molecular dynamics simulations quantify spatial constraints around the bromomethyl group .

- Catalyst Screening : Bulky ligands (e.g., SPhos) enhance Suzuki-Miyaura coupling yields by mitigating steric hindrance .

- Kinetic Isotope Studies : Compare kH/kD values to identify rate-limiting steps in Pd-catalyzed reactions .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify adamantane framework protons (δ 1.5–2.5 ppm) and bromomethyl signals (δ 3.5–4.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₀H₁₃BrO₃) .

- IR Spectroscopy : Detect C-Br stretching vibrations (500–600 cm⁻¹) and ether C-O bonds (1100–1250 cm⁻¹) .

Advanced: How can contradictions in reported reaction yields for derivatives of this compound be resolved?

Methodological Answer:

- Reproducibility Checks : Standardize reaction conditions (e.g., degassing solvents, controlling moisture) as per protocols for bromophenyl triflates .

- Byproduct Analysis : Use LC-MS to identify elimination products (e.g., trioxaadamantene) or hydrolysis artifacts .

- Meta-Analysis : Compare datasets across literature to isolate variables (e.g., catalyst loading, temperature gradients) .

Basic: What are the stability limitations of this compound under ambient conditions?

Methodological Answer:

- Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds (likely >150°C for adamantane derivatives) .

- Light Sensitivity : Store in amber vials to prevent photolytic C-Br bond cleavage, as observed in bromophenylacetic acids .

- Hydrolysis Testing : Monitor bromide release via ion chromatography in aqueous/organic solvent mixtures .

Advanced: Can this compound serve as a building block for drug-delivery scaffolds?

Methodological Answer:

- Biotargeting Studies : Functionalize via azide-alkyne cycloaddition to attach targeting ligands (e.g., folate), following protocols for bromomethylbenzo[b]thiophenes .

- Lipophilicity Profiling : Calculate logP values (e.g., using ChemAxon) to assess membrane permeability .

- In Vitro Release : Quantify payload release kinetics in PBS buffer (pH 7.4) using LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.